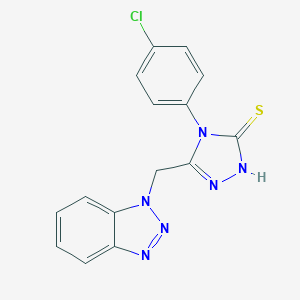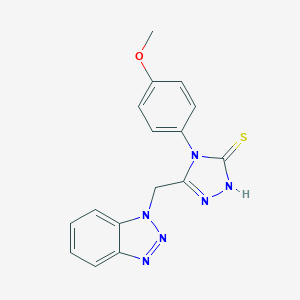![molecular formula C22H18N4OS2 B292655 1-({[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B292655.png)
1-({[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-({[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline, commonly known as PTI, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. PTI is a synthetic molecule that belongs to the class of triazole derivatives and has been shown to possess a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
PTI has been extensively studied for its potential therapeutic properties. It has been shown to possess antitumor, anti-inflammatory, and antifungal activities. PTI has also been reported to exhibit neuroprotective effects and has shown promising results in the treatment of Alzheimer's disease. Additionally, PTI has been shown to possess potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
Wirkmechanismus
The exact mechanism of action of PTI is not fully understood. However, it has been proposed that PTI exerts its biological activities by modulating multiple signaling pathways. PTI has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. PTI has also been reported to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. Furthermore, PTI has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant responses.
Biochemical and Physiological Effects:
PTI has been shown to possess a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. PTI has also been shown to possess antifungal activity against Candida albicans. Additionally, PTI has been reported to exhibit neuroprotective effects and has shown promising results in the treatment of Alzheimer's disease. Furthermore, PTI has been shown to possess potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of PTI is its broad spectrum of biological activities. PTI has been shown to possess antitumor, anti-inflammatory, and antifungal activities, making it a potential candidate for the treatment of various diseases. Additionally, PTI has been reported to exhibit neuroprotective effects and has shown promising results in the treatment of Alzheimer's disease. Furthermore, PTI has been shown to possess potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
However, one of the limitations of PTI is its low solubility in water, which makes it difficult to administer in vivo. Additionally, the exact mechanism of action of PTI is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on PTI. One of the areas of research could be the development of more efficient synthesis methods for PTI. Another area of research could be the optimization of the therapeutic potential of PTI by studying its mechanism of action in more detail. Furthermore, the development of more water-soluble derivatives of PTI could be another area of research. Additionally, the evaluation of the safety and efficacy of PTI in animal models could be another area of research. Finally, the potential use of PTI in combination with other therapeutic agents could be explored in future studies.
Synthesemethoden
PTI is synthesized by the condensation reaction of 1-(2-thienyl)indoline-2,3-dione with 4-phenyl-4H-1,2,4-triazole-3-thiol in the presence of acetic anhydride. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography. The yield of PTI obtained by this method is around 70%.
Eigenschaften
Molekularformel |
C22H18N4OS2 |
|---|---|
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
1-(2,3-dihydroindol-1-yl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C22H18N4OS2/c27-20(25-13-12-16-7-4-5-10-18(16)25)15-29-22-24-23-21(19-11-6-14-28-19)26(22)17-8-2-1-3-9-17/h1-11,14H,12-13,15H2 |
InChI-Schlüssel |
DCDZWHWJTMPLJY-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CS5 |
Kanonische SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CS5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-phenyl-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one](/img/structure/B292573.png)
![5,6-Dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4-yl hydrosulfide](/img/structure/B292574.png)
![1-({5,6-Dimethyl-2-[(2-oxopropyl)sulfanyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone](/img/structure/B292575.png)
![Ethyl [({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B292576.png)
![ethyl [({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-4-methylanilino]acetate](/img/structure/B292578.png)
![ethyl [({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-4-methylanilino]acetate](/img/structure/B292579.png)
![Ethyl (4-chloro{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}anilino)acetate](/img/structure/B292581.png)
![Ethyl [({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-4-methylanilino]acetate](/img/structure/B292582.png)

![2,4-Bis[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B292589.png)
![2-({2-[(2-Oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenylethanone](/img/structure/B292590.png)
![2,4-bis(allylsulfanyl)-7-(2,3-dihydro-1H-indol-1-yl)pyrimido[4,5-d]pyrimidine](/img/structure/B292591.png)

